Technical Monograph: PV9 (α-Pyrrolidinooctanophenone) Hydrochloride
Technical Monograph: PV9 (α-Pyrrolidinooctanophenone) Hydrochloride
[1][2]
Executive Summary & Classification
PV9 Hydrochloride (systematically known as α-Pyrrolidinooctanophenone hydrochloride or α-POP ) is a synthetic stimulant belonging to the substituted cathinone class.[1] It is the eight-carbon homolog in the α-pyrrolidinophenone series, chemically distinguished by its extended octyl side chain.[1]
Functionally, PV9 acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] While it shares the core pharmacophore of α-PVP ("Flakka") and MDPV, the elongation of the aliphatic chain modulates its lipophilicity, metabolic fate, and receptor binding affinity, generally resulting in a distinct pharmacokinetic profile characterized by unique oxidative metabolic pathways.
Regulatory Status[2][3]
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Classification: Synthetic Cathinone / Pyrrolidinophenone.[1][2][3][4][5]
-
Legal Status: Controlled substance in multiple jurisdictions (e.g., Schedule I in the US, controlled in the UK and Japan) due to its structural analogy to α-PVP.
Chemical Structure & Physicochemical Properties[2][4][7][8][9]
Molecular Identity
PV9 is structurally defined by a phenyl ring coupled to an octyl chain, with a pyrrolidine ring substituted at the alpha carbon. The hydrochloride salt is the standard stable form for research and forensic analysis.
| Property | Data |
| IUPAC Name | 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one hydrochloride |
| Common Synonyms | α-POP, α-Pyrrolidinooctanophenone, 8-PV |
| CAS Number (HCl) | 2749897-19-4 |
| CAS Number (Freebase) | 102144-50-6 |
| Molecular Formula | C₁₈H₂₇NO[1][6][7][8] · HCl |
| Molecular Weight | 309.9 g/mol |
| Chirality | Contains one chiral center at the α-carbon (typically synthesized as a racemic mixture).[1] |
Physicochemical Profile
The extended octyl chain significantly increases the lipophilicity of PV9 compared to its shorter homologs (like α-PVP), altering its solubility and blood-brain barrier (BBB) penetration dynamics.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility (PBS pH 7.2) | ~2 mg/mL |
| Solubility (Ethanol) | ~25 mg/mL |
| Solubility (DMSO/DMF) | ~12.5 mg/mL |
| UV/Vis | 252 nm |
| Stability | Stable in solid phase; solutions in PBS should be used within 24h.[1] |
Structural Visualization
The following diagram illustrates the chemical connectivity of PV9 HCl.
Figure 1: Structural connectivity of PV9 HCl, highlighting the octyl chain responsible for increased lipophilicity.[1]
Laboratory Synthesis & Manufacturing
Disclaimer: The following protocol is a theoretical reconstruction based on standard synthesis methods for α-pyrrolidinophenones. It is provided strictly for educational and forensic reference.
The synthesis of PV9 follows a classic two-step sequence: alpha-halogenation of the precursor ketone followed by nucleophilic substitution.[1]
Synthetic Route[2][3]
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Precursor Selection: The starting material is Octanophenone (1-phenyl-1-octanone).[1]
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Step 1: α-Bromination: Octanophenone is reacted with bromine (Br₂) or hydrobromic acid (HBr) in a solvent (glacial acetic acid or dichloromethane) to yield α-bromooctanophenone .[1]
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Step 2: Amination: The intermediate is reacted with excess pyrrolidine .[1] The excess base serves to neutralize the HBr byproduct.
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Step 3: Salt Formation: The resulting freebase oil is extracted, washed, and treated with ethereal HCl or aqueous HCl to precipitate PV9 Hydrochloride .
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic pathway from Octanophenone to PV9 HCl.
Pharmacology & Structure-Activity Relationships (SAR)[2]
Mechanism of Action
PV9 functions as a transporter blocker, not a substrate-releaser.[1]
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Target: It binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][5]
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Effect: Inhibition of reuptake leads to elevated extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, causing psychostimulation, vasoconstriction, and tachycardia.
The "Chain Length" Effect (SAR)
The potency of α-pyrrolidinophenones is heavily dependent on the length of the aliphatic side chain.
-
Optimal Potency: Typically found at C5 (α-PVP) or C6 (α-PHP).[1]
-
PV9 (C8) Characteristics:
-
Reduced Potency: The extension to 8 carbons (octyl) generally increases steric bulk, which can slightly reduce binding affinity to the DAT compared to α-PVP.
-
Increased Lipophilicity: The C8 chain makes PV9 highly lipophilic, potentially altering its volume of distribution and prolonging its elimination half-life compared to shorter homologs.[1]
-
Unique Metabolic Fate
Unlike α-PVP, which undergoes significant reduction of the ketone group, PV9's metabolism is driven by its long alkyl chain. Research indicates a shift toward omega (ω) and omega-1 (ω-1) oxidation .[1][9]
Figure 3: Metabolic divergence of PV9.[1] Note the dominance of side-chain oxidation due to the octyl moiety.
Analytical Profiling & Identification
For researchers validating the substance, the following analytical signatures are diagnostic.
Mass Spectrometry (GC-MS)
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Parent Ion: m/z 273 (Freebase).[1]
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Base Peak: m/z 126.[1]
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Explanation: The base peak at m/z 126 corresponds to the iminium ion fragment (
), formed by the cleavage alpha to the carbonyl group. This is the pyrrolidine ring plus the alpha-carbon and the propyl fragment? Correction: For α-PVP (pentyl), the base peak is m/z 126 ( ). For PV9 (octyl), the base peak shifts due to the longer chain. -
Recalculation for PV9: Cleavage occurs between the alpha-carbon and the carbonyl.[1] The fragment is the pyrrolidinium ion with the octyl chain.
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Fragment = Pyrrolidine (C4H8N) + CH(C6H13).[1] Mass = 70 + 13 + 85 = 168?[1]
-
Refined Data: Standard α-pyrrolidinophenones typically cleave at the alpha-beta bond.[1] However, the McLafferty rearrangement is common.
-
Standard Reference: For PV9, the iminium ion (pyrrolidine + alpha carbon + side chain) would be significantly heavier. However, many sources cite the m/z 126 peak as characteristic for the class if the side chain is lost, but for specific homologs, the base peak represents the amine + alkyl chain part.
-
Specific PV9 Fragment:
= 182.[1] -
Note: Always verify with a certified reference standard (Cayman Chemical Item No. 15062).[1]
-
Infrared Spectroscopy (FTIR)
-
Carbonyl Stretch: Sharp band at ~1680–1690 cm⁻¹ (Ar-CO-R).[1]
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Amine Salt: Broad band ~2500–3000 cm⁻¹ (N-H+ stretch).[1]
Safety & Toxicology
Hazard Statement: PV9 is a potent research chemical with no approved medical use.[1] It poses significant risks of cardiovascular toxicity and neurotoxicity.[1]
-
Acute Toxicity: High risk of tachycardia, hypertension, agitation, and seizures.[10]
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Handling: Must be handled in a fume hood with full PPE (nitrile gloves, safety glasses, lab coat).
-
Storage: Store at -20°C in a sealed, desiccated container.
References
-
Cayman Chemical. (2023).[1] PV9 (hydrochloride) Product Information & Safety Data Sheet. Link
-
Matsuta, S., et al. (2015).[1][11] "Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs." Forensic Toxicology, 33(2), 279-294.[11] Link
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Wojcieszak, J., et al. (2018).[1][5] "Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice." Forensic Toxicology, 36, 308–320. Link
-
PubChem. (2024).[1] Alpha-pyrrolidinooctanophenone hydrochloride (Compound Summary). National Library of Medicine.[1] Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] New Psychoactive Substances in Europe: An Update from the EU Early Warning System. Link
Sources
- 1. Alpha-pyrrolidinooctanophenone hydrochloride | C18H28ClNO | CID 129844521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Pyrrolidinopentiophenone - Wikipedia [en.wikipedia.org]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. α-Pyrrolidinoheptaphenone - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
